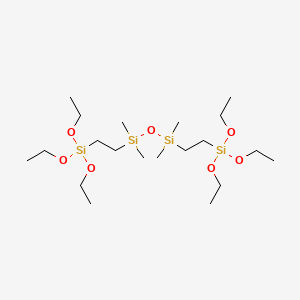

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

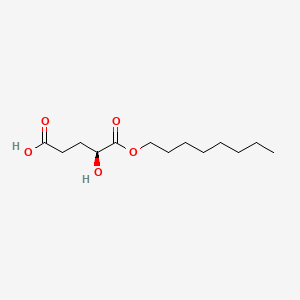

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is an organosilicon compound . It is a colorless to pale yellow liquid with low toxicity and high flash point . It is soluble in organic solvents such as ethers, alkanes, and aromatics and is also compatible with many organic polymers .

Synthesis Analysis

The synthesis of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane is usually accomplished through a series of chemical reactions . One common method of preparation is to react a chlorosilane with triethoxysilyl ethane under alkaline conditions to form 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane .Molecular Structure Analysis

The molecular formula of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is C20H50O7Si4 . The molecule contains a total of 80 bonds, including 30 non-H bonds and 20 rotatable bonds .Chemical Reactions Analysis

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is widely used in the preparation of silicone rubber, silicone rubber reinforcing agent, etc . It can be used as a crosslinking agent to provide hardness, tensile strength, and wear resistance, and can also improve the high-temperature resistance of silicone rubber .Physical And Chemical Properties Analysis

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane has a molar mass of 514.95 . It has a boiling point of 125-135°C at 0.1 pressure and a flash point greater than 110°C . The specific gravity is 0.945, and it reacts slowly with moisture/water . The refractive index is 1.421 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polysiloxane Oligomers : Zhu et al. (2005) synthesized bis(methoxyl hydroxyl)-functionalized polysiloxanes using 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, a related compound, aiming to improve the performance of waterborne polyurethane. The study involved characterizing the compounds using Infrared, 1H NMR, 13C NMR, and Correlated Spectroscopy (COSY) (Zhu, Zhang, Zhang, Feng, & Kong, 2005).

Structural Characterization and Properties Evaluation : Bargan et al. (2020) explored the crystalline salt formation of 1,3-bis(3-aminopropyl)tetramethyldisiloxane, which is structurally similar, demonstrating its utility in forming organic-inorganic structures. The study used X-ray diffraction, elemental and spectral analysis to characterize the structure and evaluate properties (Bargan, Cazacu, Dascalu, Macsim, Soroceanu, & Macsim, 2020).

Synthesis of Novel Siloxane-Containing Dicarboxylic Acid : Zaltariov et al. (2014) synthesized a new dicarboxylic acid using a derivative of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane for the formation of a copper complex and studied its supramolecular structure (Zaltariov, Vlad, Cazacu, Shova, Bălan, & Racles, 2014).

Synthesis of Cycloaliphatic Epoxy Resins : Tao et al. (2007) synthesized a novel cycloaliphatic epoxy compound using 1,3-bis(3-aminopropyl)tetramethyldisiloxane, analyzing its thermal stability and mechanical properties (Tao, Yang, Chen, & Fan, 2007).

Hydroxyl Protection-hydrosilylation Method : Jian-yue (2010) developed a method using 1,1,3,3-tetramethyldisiloxane, closely related to the compound of interest, for synthesizing hydroxyl-protected siloxanes (Jian-yue, 2010).

Epoxy Resins Modification : Yilgor and Yilgor (1998) modified epoxy resins using 1,3-bis(γ-aminopropyl)tetramethyldisiloxane, improving their mechanical properties and reducing water absorption (Yilgor & Yilgor, 1998).

Mecanismo De Acción

Target of Action

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is primarily used as a chemical intermediate . It is often used in the synthesis of other compounds, serving as a building block in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo an oxa-Michael addition reaction to prepare functionalized disiloxanes . This reaction involves reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .

Biochemical Pathways

Its use in the synthesis of functionalized disiloxanes suggests that it may play a role in the formation of these compounds .

Pharmacokinetics

Itshydrolytic sensitivity indicates that it reacts slowly with moisture/water , which could potentially affect its stability and bioavailability.

Result of Action

The primary result of the action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is the formation of new compounds through chemical reactions. For example, it can be used to synthesize functionalized disiloxanes with nonconventional fluorescence .

Action Environment

The action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that the presence of moisture or water can affect its reactivity . Additionally, the compound has a boiling point of 125-135°C at 0.1 pressure , indicating that temperature and pressure can also impact its stability and reactivity.

Propiedades

IUPAC Name |

[dimethyl(2-triethoxysilylethyl)silyl]oxy-dimethyl-(2-triethoxysilylethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H50O7Si4/c1-11-21-30(22-12-2,23-13-3)19-17-28(7,8)27-29(9,10)18-20-31(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCEDUTYZNWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](C)(C)O[Si](C)(C)CC[Si](OCC)(OCC)OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50O7Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700641 |

Source

|

| Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117680-21-4 |

Source

|

| Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

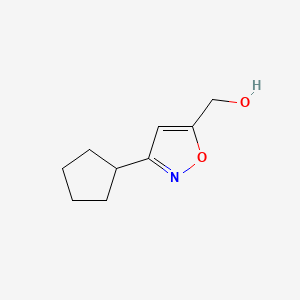

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

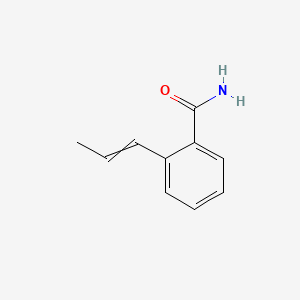

![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)